2-Phenoxynicotinic acid

Description

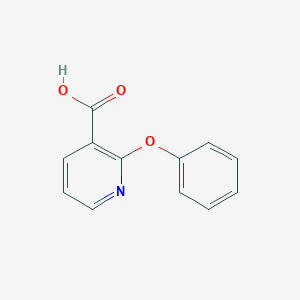

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189097 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35620-71-4 | |

| Record name | 2-Phenoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Scientific Profile of 2-Phenoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxynicotinic acid, a heterocyclic carboxylic acid, holds a significant position in medicinal chemistry as a key structural motif and a precursor to various biologically active compounds. Its discovery and subsequent exploration have paved the way for the development of important therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological significance of this compound, with a focus on its role in the development of anti-inflammatory drugs.

History and Discovery

The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its conceptualization is intrinsically linked to the development of nicotinic acid derivatives and the advent of the Ullmann condensation reaction in the early 20th century. The Ullmann reaction, first reported by Fritz Ullmann in 1901, provided a viable method for the formation of carbon-oxygen bonds between an aryl halide and a phenol, a key step in the synthesis of this compound.

The scientific interest in this compound and its derivatives surged with the discovery of the anti-inflammatory properties of nicotinic acid analogs. A significant milestone in this context was the development of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), which is a propanoic acid derivative of a pyranobenzopyridine core, structurally related to this compound.[][2] Pranoprofen's efficacy as a cyclooxygenase (COX) inhibitor highlighted the therapeutic potential of this chemical scaffold and, by extension, its precursor, this compound.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [3] |

| CAS Number | 35620-71-4 | [3] |

| Molecular Formula | C₁₂H₉NO₃ | [3] |

| Molecular Weight | 215.21 g/mol | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 178-182 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethylformamide | |

| pKa | ~3.5 (estimated) |

Table 2: Spectral Data for this compound

| Spectral Data | Key Features and Peaks | Reference |

| ¹H NMR | δ (ppm) in DMSO-d₆: 13.71 (s, 1H, COOH), 10.65 (s, 1H, NH - for anilino derivative), 8.45 (dd, 1H), 8.31 (s, 1H), 8.29 (dd, 1H), 7.87 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 6.95 (dd, 1H) (Note: Specific assignments can vary based on the full structure and solvent) | [4] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, carboxylic acid carbon, and carbons of the pyridine and phenyl rings. | |

| Infrared (IR) | ν (cm⁻¹): 3400-2400 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600, 1580, 1480 (C=C aromatic ring stretches), ~1240 (C-O-C asymmetric stretch) | [3] |

| Mass Spectrometry (MS) | m/z: 215 (M⁺), characteristic fragmentation pattern showing loss of COOH (m/z 170) and further fragmentation of the phenoxypyridine core. | [3] |

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this specific synthesis, 2-chloronicotinic acid serves as the aryl halide.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies.[5][6]

Materials:

-

2-Chloronicotinic acid

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) or Copper powder

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Addition of Catalyst and Solvent: Add a catalytic amount of copper(I) iodide (0.1 equivalents) or activated copper powder. To this mixture, add anhydrous DMF or DMSO as the solvent.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3. This will precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 60-80% are often reported for similar reactions.

Diagram of the Synthetic Workflow

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their anti-inflammatory properties. This activity is predominantly attributed to the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by most non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By inhibiting these enzymes, this compound and its derivatives block the production of prostaglandins, thereby exerting their anti-inflammatory effects.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the point of intervention for COX inhibitors like this compound.

Conclusion

This compound stands as a testament to the enduring legacy of classic organic reactions and their application in modern drug discovery. While its own therapeutic applications may be limited, its role as a foundational scaffold for potent anti-inflammatory agents is undeniable. A thorough understanding of its synthesis, properties, and biological mechanism of action is crucial for medicinal chemists and pharmacologists seeking to develop novel and more effective anti-inflammatory therapies. Further research into derivatives of this compound may yet unlock new therapeutic avenues, building upon the rich chemical and biological history of this versatile molecule.

References

- 2. Pranoprofen | C15H13NO3 | CID 4888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Synthesis: A Technical Guide to the Early Preparation of 2-Phenoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational synthesis of 2-phenoxynicotinic acid, a significant scaffold in medicinal chemistry. The core of this synthesis lies in the strategic combination of two key chemical transformations: the preparation of the crucial precursor, 2-chloronicotinic acid, and its subsequent copper-catalyzed coupling with phenol, a classic example of the Ullmann condensation. This document provides a detailed examination of the experimental protocols and quantitative data from early, seminal work in this field, offering valuable insights for researchers in organic synthesis and drug development.

I. Synthetic Strategy: A Two-Step Approach

The early and most common pathway to this compound involves a two-step sequence. The first step is the synthesis of the activated pyridine derivative, 2-chloronicotinic acid. The subsequent and final step is a nucleophilic aromatic substitution reaction with phenol, facilitated by a copper catalyst, known as the Ullmann condensation.

II. Step 1: Synthesis of 2-Chloronicotinic Acid

The preparation of 2-chloronicotinic acid is a critical prerequisite for the final coupling reaction. Early methods primarily focused on the chlorination of nicotinic acid N-oxide.

Experimental Protocol: Chlorination of Nicotinic Acid N-Oxide

This protocol is based on established early 20th-century methods.

Materials:

-

Nicotinic Acid N-Oxide

-

Phosphorus Oxychloride (POCl₃)

-

Triethylamine

-

Water

-

Dilute Sodium Hydroxide Solution

Procedure:

-

Suspend nicotinic acid N-oxide in phosphorus oxychloride.

-

Slowly add triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to approximately 50°C, leading to the dissolution of the nicotinic acid N-oxide.

-

Heat the resulting solution in a water bath at 100°C for 4 hours.

-

After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.

-

Carefully add the residue to water, ensuring the temperature remains below 40°C.

-

Adjust the pH of the aqueous solution to 2.0-2.5 by adding a dilute sodium hydroxide solution.

-

The 2-chloronicotinic acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Quantitative Data for 2-Chloronicotinic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | Nicotinic Acid N-Oxide | [1] |

| Reagents | POCl₃, Triethylamine | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 100°C | [1] |

| Yield | 65-70% | [1] |

| Melting Point | 173-175°C | [1] |

III. Step 2: Ullmann Condensation for this compound

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[2][3] In this synthesis, 2-chloronicotinic acid reacts with phenol in the presence of a copper catalyst to yield this compound.[2][4] The carboxylic acid group on the 2-chloronicotinic acid can facilitate this reaction.[4]

Experimental Protocol: Ullmann Condensation of 2-Chloronicotinic Acid and Phenol

This generalized protocol is based on the principles of the classical Ullmann ether synthesis.

Materials:

-

2-Chloronicotinic Acid

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper Powder or Copper(I) Iodide (CuI)

-

High-boiling point solvent (e.g., nitrobenzene, dimethylformamide)

Procedure:

-

In a reaction vessel, combine 2-chloronicotinic acid, phenol, and potassium carbonate in a suitable high-boiling point solvent.

-

Add a catalytic amount of copper powder or copper(I) iodide.

-

Heat the reaction mixture to a high temperature (often in the range of 150-210°C) with stirring.

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

After completion, cool the reaction mixture and dilute it with water.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the crude this compound by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Quantitative Data for this compound Synthesis

| Parameter | Expected Value/Condition | Reference |

| Starting Materials | 2-Chloronicotinic Acid, Phenol | [2] |

| Catalyst | Copper powder or Copper(I) salts | [2] |

| Base | Potassium Carbonate | [5] |

| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | [2] |

| Reaction Temperature | High temperatures (typically >150°C) | [2] |

| Yield | Moderate to Good | [5] |

IV. Reaction Mechanism and Logical Relationships

The synthesis of this compound hinges on a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the copper catalyst in the Ullmann condensation.

The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then reacts with the 2-chloronicotinic acid. The electron-withdrawing nature of the carboxylic acid and the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack.

V. Conclusion

The early synthesis of this compound provides a classic example of fundamental organic reactions applied to the construction of medicinally relevant molecules. The two-step process, involving the preparation of 2-chloronicotinic acid followed by an Ullmann condensation, remains a cornerstone in the conceptual understanding of pyridine chemistry and copper-catalyzed cross-coupling reactions. While modern methods have introduced milder conditions and more efficient catalysts, this foundational work laid the groundwork for the development of a vast array of related compounds with significant biological activities. This guide serves as a valuable resource for researchers seeking to understand the historical context and practical aspects of this important synthesis.

References

A Technical Guide to the Fundamental Chemical Properties of 2-Phenoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxynicotinic acid is a heterocyclic aromatic compound that belongs to the class of pyridinecarboxylic acids. Its structure, featuring a phenoxy group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position, makes it a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is recognized as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.[1] Understanding its core chemical properties is crucial for its synthesis, purification, and the development of new chemical entities. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [2] |

| Synonyms | 2-Phenoxy-3-pyridinecarboxylic acid | [1][2] |

| CAS Number | 35620-71-4 | [2] |

| Chemical Formula | C₁₂H₉NO₃ | [2] |

| Molecular Weight | 215.20 g/mol | [1] |

| Melting Point | 172-175 °C | [3] |

| Boiling Point | 355.48 °C (rough estimate) | [3] |

| pKa | 2.80 ± 0.10 (Predicted) | |

| logP | 2.2 (Computed) | [1] |

| Appearance | White to off-white solid | |

| Solubility | While specific quantitative data is limited, related compounds like nicotinic acid show solubility in water and various organic solvents such as ethanol and DMSO.[4][5] The solubility of this compound is expected to be influenced by the phenoxy group, likely increasing its solubility in less polar organic solvents compared to nicotinic acid. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound's key properties are outlined below.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. A prevalent method involves the reaction of 2-chloronicotinic acid with a phenolate.[6][7][8]

Materials:

-

2-Chloronicotinic acid

-

Phenol

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve phenol in a suitable solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution to generate the phenoxide nucleophile.

-

Add 2-chloronicotinic acid to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum.

pKa Determination: Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbon dioxide-free)

-

pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the apparent pKa.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

LogP Determination: Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

Vortex mixer or shaker

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Visualization of Synthetic Pathway

While specific signaling pathways for this compound are not well-documented, its role as a synthetic intermediate is significant. The following diagram illustrates a common synthetic route to this compound and its subsequent use in the synthesis of other derivatives.

Caption: Synthetic pathway of this compound and its role as a precursor.

Biological Context and Significance

While direct biological activity or specific signaling pathway interactions for this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A, which are involved in lipid metabolism.[10] However, its primary significance in the pharmaceutical industry lies in its role as a key building block. It serves as an intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs and other potential therapeutic agents.[6][7] For instance, derivatives of nicotinic acid have been explored for a wide range of biological activities, underscoring the importance of this compound as a scaffold for developing new drugs.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its core chemical characteristics, standardized protocols for their experimental determination, and a visualization of its synthetic utility. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the effective use of this compound in the creation of novel therapeutic agents.

References

- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 35620-71-4 [amp.chemicalbook.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenoxynicotinic acid, a molecule of interest in medicinal chemistry and drug development. This document details the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), in the structural elucidation and analysis of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and a hypothetical signaling pathway are provided to support researchers in their understanding and utilization of these analytical methods.

Introduction

This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol . Its structure, featuring a phenoxy group attached to a pyridine-3-carboxylic acid backbone, suggests potential biological activities, making its thorough characterization essential for research and development. Spectroscopic methods are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide presents a detailed analysis of this compound using various spectroscopic techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | dd | 1H | H-6 (pyridine) |

| ~8.2 | dd | 1H | H-4 (pyridine) |

| ~7.4 | t | 2H | H-meta (phenoxy) |

| ~7.2 | t | 1H | H-para (phenoxy) |

| ~7.1 | dd | 1H | H-5 (pyridine) |

| ~7.0 | d | 2H | H-ortho (phenoxy) |

| >10 | br s | 1H | COOH |

Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~160 | C-2 (pyridine, attached to O) |

| ~155 | C-6 (pyridine) |

| ~150 | C-ipso (phenoxy) |

| ~140 | C-4 (pyridine) |

| ~130 | C-meta (phenoxy) |

| ~125 | C-para (phenoxy) |

| ~122 | C-3 (pyridine) |

| ~120 | C-ortho (phenoxy) |

| ~118 | C-5 (pyridine) |

Note: Predicted values are based on established increments for substituted aromatic and heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook.[1]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic/heteroaromatic rings) |

| ~1240 | Strong | C-O-C asymmetric stretch (ether) |

| ~1050 | Medium | C-O-C symmetric stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Maxima (λmax):

| Solvent | λmax (nm) | Transition |

| Ethanol/Methanol | ~270-280 | π → π* |

Note: The predicted λmax is based on the presence of the substituted pyridine and benzene chromophores. The exact wavelength can be influenced by solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]

Key Mass Spectral Data (Electron Ionization):

| m/z | Relative Intensity (%) | Assignment |

| 215 | ~50 | [M]⁺ (Molecular Ion) |

| 198 | ~10 | [M - OH]⁺ |

| 170 | ~100 | [M - COOH]⁺ |

| 142 | ~30 | [M - COOH - CO]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts in parts per million (ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative sample of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary. Identify and label the wavenumbers (in cm⁻¹) of the major absorption bands. The spectrum available on PubChem was obtained using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.[2]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol or methanol. Dilute the stock solution to an appropriate concentration to ensure that the maximum absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the instrument and measure the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent, such as methanol or dichloromethane.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Ionize the sample using an appropriate method. For general structural information, Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce structural information.

Hypothetical Biological Signaling Pathway

While the specific signaling pathways of this compound are not well-documented, its structural similarity to nicotinic acid suggests potential interactions with pathways modulated by nicotinic acid and its derivatives. Nicotinic acid is known to be an agonist for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), and derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects. Furthermore, the pyridine ring is a core structure in ligands for nicotinic acetylcholine receptors (nAChRs).

The following diagram illustrates a hypothetical signaling pathway for this compound, postulating its potential interaction with the GPR109A receptor, a known target of nicotinic acid.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 2-Phenoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-phenoxynicotinic acid. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Introduction to this compound

This compound, also known as 2-phenoxypyridine-3-carboxylic acid, is a chemical compound with the molecular formula C₁₂H₉NO₃. Its structure consists of a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate NMR data is crucial for its structural verification and for studying its interactions in various chemical and biological systems.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | Carboxylic Acid (-COOH) |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | Carboxylic Acid Carbonyl (C=O) |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for key experiments.

Standard ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a standard frequency for ¹H NMR (e.g., 400 or 500 MHz).

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to encompass all expected proton resonances (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Dependent on the sample concentration, but typically 8 to 64 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used. For quantitative analysis, longer delays may be necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Visualizations

To aid in the conceptual understanding of the molecular structure and its analysis by NMR, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenoxynicotinic Acid

This guide provides a detailed analysis of the theoretical fragmentation pattern of 2-phenoxynicotinic acid under mass spectrometry, targeting researchers, scientists, and professionals in drug development. The information compiled herein is based on established fragmentation principles of its constituent functional groups: a carboxylic acid, an aromatic ether, and a pyridine ring.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (molecular weight: 213.21 g/mol ) in a mass spectrometer, particularly under electron ionization (EI), is anticipated to proceed through several key pathways. These pathways are initiated by the removal of an electron to form the molecular ion (M+•), which then undergoes a series of cleavage and rearrangement reactions to produce characteristic fragment ions.

Aromatic carboxylic acids typically exhibit a prominent molecular ion peak.[1][2] The fragmentation process is often initiated by cleavages adjacent to the carbonyl group, as well as at the ether linkage.

Table 1: Predicted Fragment Ions and Their Relative Abundance in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 213 | [C12H9NO3]+• (Molecular Ion) | - | High |

| 196 | [C12H8NO2]+ | •OH | Medium |

| 168 | [C11H8NO]+ | •COOH | Medium-High |

| 139 | [C6H5O]+ | C6H4NCO | Low |

| 93 | [C6H5O]+ | C6H4NCO | Medium |

| 77 | [C6H5]+ | C6H4N(O)CO | Medium |

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the provided literature, a general methodology for the analysis of small organic acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be outlined.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.[4][6]

-

Sample Preparation and Derivatization:

-

Accurately weigh 1-5 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of less volatile and thermally labile compounds and often does not require derivatization.[3][5]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent mixture, such as methanol:water (50:50 v/v), to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

LC-MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6545 Q-TOF or a similar high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Scan Range: m/z 50-1000.

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted fragmentation of this compound.

This theoretical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification is essential to confirm the proposed fragmentation patterns and relative ion abundances.

References

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2.8. Organic acid quantification by LC-MS/MS [bio-protocol.org]

- 4. metbio.net [metbio.net]

- 5. agilent.com [agilent.com]

- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Phenoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-phenoxynicotinic acid in common laboratory solvents. In the absence of specific quantitative solubility data for this compound in publicly available literature, this document leverages data from its parent compound, nicotinic acid, to provide a foundational understanding. Furthermore, it details a general experimental protocol for determining solubility and summarizes key physicochemical properties to aid researchers in their experimental design.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | PubChem[1] |

| Molecular Weight | 215.2048 g/mol | NIST WebBook[2] |

| CAS Number | 35620-71-4 | NIST WebBook[2] |

| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | PubChem[1] |

| Synonyms | 2-Phenoxy-3-pyridinecarboxylic acid | Advanced ChemTech[3] |

Surrogate Solubility Data: Nicotinic Acid

As a structural analog, the solubility of nicotinic acid can provide valuable insights into the potential solubility characteristics of this compound. The phenoxy group in this compound will increase its lipophilicity compared to nicotinic acid, suggesting a potential for higher solubility in less polar organic solvents.

The following table summarizes the mole fraction equilibrium solubility of nicotinic acid in several common laboratory solvents at various temperatures. This data was determined using the gravimetric method.[4][5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Dimethyl Sulfoxide (DMSO) | 283.15 | 105.1 |

| 298.15 | 163.2 | |

| 313.15 | 244.1 | |

| 333.15 | 392.5 | |

| Ethanol | 283.15 | 23.8 |

| 298.15 | 34.1 | |

| 313.15 | 47.9 | |

| 333.15 | 71.9 | |

| Water | 283.15 | 13.9 |

| 298.15 | 21.1 | |

| 313.15 | 31.4 | |

| 333.15 | 49.9 | |

| Acetone | 283.15 | 1.83 |

| 298.15 | 2.94 | |

| 313.15 | 4.63 | |

| 333.15 | 8.21 | |

| Acetonitrile | 283.15 | 0.38 |

| 298.15 | 0.64 | |

| 313.15 | 1.07 | |

| 333.15 | 1.98 | |

| Diethyl Ether | 283.15 | 0.39 |

| 298.15 | 0.68 | |

| 313.15 | 1.15 | |

| 333.15 | 2.21 |

The data indicates that nicotinic acid has the highest solubility in DMSO, followed by ethanol and water, with significantly lower solubility in acetone, acetonitrile, and diethyl ether.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in various laboratory solvents using the gravimetric method.[6][7][8]

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected laboratory solvents

-

Conical flasks with stoppers

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Weigh the dish containing the solution to determine the total weight of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, place the dish in the oven to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weight of the solute: Subtract the initial weight of the empty dish from the final constant weight of the dish with the dried solute.

-

Weight of the solvent: Subtract the weight of the solute and the weight of the empty dish from the weight of the dish containing the solution.

-

Solubility Expression: The solubility can be expressed in various units, such as g/100g of solvent, g/L of solvent, or as a mole fraction.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. researchgate.net [researchgate.net]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

2-Phenoxynicotinic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxynicotinic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid framework, combining a pyridine carboxylic acid with a phenoxy moiety, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its role as a pharmacophore in drug discovery, with a particular focus on its application in the development of anti-inflammatory agents.

Chemical and Physical Properties

This compound, also known as 2-phenoxypyridine-3-carboxylic acid, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| CAS Number | 35620-71-4 |

| Melting Point | 173-175 °C |

| Appearance | White to light yellow powder |

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available nicotinic acid derivatives. The key synthetic precursors are 2-hydroxynicotinic acid and 2-chloronicotinic acid.

Synthesis Workflow

The overall synthetic strategy involves the preparation of a key intermediate, 2-chloronicotinic acid, which then undergoes a nucleophilic aromatic substitution with phenol, commonly via an Ullmann condensation, to yield the final product.

Caption: General synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide [2]

This procedure describes the chlorination of nicotinic acid N-oxide to produce 2-chloronicotinic acid, a crucial intermediate.

-

Materials:

-

Nicotinic acid-N-oxide (70 g)

-

Phosphorus oxychloride (POCl₃) (300 ml)

-

Triethylamine (50 g)

-

Diluted caustic soda solution

-

Water

-

-

Procedure:

-

Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml).

-

Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

-

Heat the resulting solution in a water bath at 100°C for 4 hours.

-

Distill off the excess phosphorus oxychloride under vacuum.

-

Carefully pour the residue into water, maintaining the temperature below 40°C.

-

Adjust the pH to 2.0-2.5 by adding diluted caustic soda solution to precipitate the product.

-

Filter the precipitate to obtain 2-chloronicotinic acid.

-

-

Yield: 65-70%

-

Melting Point: 173-175°C

2. Synthesis of this compound via Ullmann Condensation

This protocol is based on the general principles of the Ullmann condensation for the formation of diaryl ethers.[3][4]

-

Materials:

-

2-Chloronicotinic acid

-

Phenol

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

-

-

Procedure:

-

To a reaction vessel, add 2-chloronicotinic acid, phenol (1.1-1.5 equivalents), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2 equivalents).

-

Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-150°C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of 3-4.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

This compound as a Building Block in Drug Discovery

The this compound scaffold is a key component in a variety of compounds with demonstrated pharmacological activity. Its derivatives have been extensively explored as anti-inflammatory, analgesic, and anticancer agents.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research has focused on the development of this compound derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.

Signaling Pathway of Inflammation and COX Inhibition

Caption: The role of COX enzymes in inflammation and the mechanism of action of NSAIDs.

Structure-Activity Relationship (SAR) and Biological Data

The anti-inflammatory potency of compounds based on the this compound scaffold can be modulated by substitutions on both the phenoxy and nicotinic acid moieties. The following tables summarize the in vitro COX inhibitory activity of selected nicotinic acid and phenoxyacetic acid derivatives, which serve as valuable analogs for understanding the SAR of this class of compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isonicotinic Acid Derivatives [6]

| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen (Standard) | - | - | 11.2 ± 1.9 | - |

| Compound 5 | 4-chlorophenyl | > 100 | 1.42 ± 0.1 | > 70.4 |

| Compound 6 | 4-fluorophenyl | > 100 | 8.6 ± 0.5 | > 11.6 |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetamide Derivatives [5]

| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Standard) | - | - | 15 | 0.05 | 300 |

| 3c | 4-Cl | 4-NO₂ | 1.25 | 0.08 | 15.63 |

| 3h | 4-CH₃ | 4-NO₂ | 1.52 | 0.11 | 13.82 |

These data indicate that derivatives of the core scaffold can exhibit potent and selective inhibition of COX-2. For instance, the presence of electron-withdrawing groups on the phenoxy ring appears to be favorable for activity.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a robust platform for the design of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive building block for creating libraries of bioactive molecules. The demonstrated efficacy of its derivatives as potent and selective COX-2 inhibitors highlights its importance in the ongoing search for safer and more effective anti-inflammatory drugs. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for the development of new treatments for a range of inflammatory conditions and other diseases.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Research Areas for 2-Phenoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxynicotinic acid, a heterocyclic compound incorporating both a nicotinic acid and a phenoxy moiety, represents a promising, yet underexplored, scaffold for drug discovery. While direct biological data on this specific molecule is limited, extensive research on structurally related nicotinic acid and phenoxyacetic acid derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. This document outlines potential research avenues for this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a framework for initial exploratory studies, including proposed experimental protocols and potential mechanisms of action, to unlock the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Molecular Weight | 215.20 g/mol | [1] |

| CAS Number | 35620-71-4 | [1][2] |

| Synonyms | 2-Phenoxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-phenoxy- | [1] |

Potential Research Areas and Rationale

The chemical architecture of this compound suggests several promising avenues for therapeutic investigation, primarily based on the well-documented activities of its constituent chemical motifs.

Anti-inflammatory Activity

Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[3][4] Furthermore, numerous phenoxyacetic acid derivatives have been developed as potent anti-inflammatory agents, often acting as selective cyclooxygenase-2 (COX-2) inhibitors.[5] The combination of these two pharmacophores in this compound makes it a compelling candidate for investigation as a novel anti-inflammatory agent.

Proposed Research Workflow:

Quantitative Data from Related Compounds for Comparison:

| Compound | Assay | IC₅₀ (µM) | Reference |

| Phenoxyacetic Acid Derivative 5f | COX-2 Inhibition | 0.06 | [5] |

| Phenoxyacetic Acid Derivative 7b | COX-2 Inhibition | 0.08 | [5] |

| Isonicotinate 5 | ROS Inhibition | 1.42 (µg/mL) | [6] |

| Ibuprofen | ROS Inhibition | 11.2 (µg/mL) | [6] |

Anticancer Activity

Rationale: A diverse range of heterocyclic compounds containing phenoxy and nicotinic acid-like moieties have exhibited significant anticancer activity.[7][8][9] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The structural resemblance of this compound to these active molecules suggests its potential as a novel anticancer agent.

Proposed Research Workflow:

Quantitative Data from Related Compounds for Comparison:

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Chalcone Derivative 5c | HEP2 | 12 | [7] |

| Chalcone Derivative 5c | MCF7 | 9.5 | [7] |

| Doxorubicin | MCF7 | 5.5 | [7] |

| 2-Phenazinamine Derivative 4 | K562 | Comparable to Cisplatin | [8] |

| 2-Phenazinamine Derivative 4 | HepG2 | Comparable to Cisplatin | [8] |

Antimicrobial Activity

Rationale: Nicotinic acid derivatives have been explored for their antimicrobial properties, with some demonstrating potent activity against a range of bacterial and fungal pathogens.[9][10] The incorporation of a phenoxy group could modulate this activity, potentially leading to novel antimicrobial agents with unique mechanisms of action.

Proposed Research Workflow:

Quantitative Data from Related Compounds for Comparison:

| Compound | Organism | MIC (µg/mL) | Reference |

| Nicotinic Acid Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9] |

| Nicotinic Acid Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9] |

| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | [9] |

| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

This assay will be performed using a commercial COX inhibitor screening assay kit. The principle involves the colorimetric determination of prostaglandin F2α produced by the reaction of arachidonic acid with COX-1 or COX-2.

-

Preparation of Reagents: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid substrate, and other kit components according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A dilution series will be prepared to determine the IC₅₀ value.

-

Assay Procedure:

-

Add assay buffer, heme, and the test compound or control (e.g., celecoxib for COX-2, ibuprofen for non-selective) to a 96-well plate.

-

Add COX-1 or COX-2 enzyme to the respective wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction with a saturated stannous chloride solution.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

This protocol is based on the methodology described for the evaluation of nicotinic acid derivatives.[3]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.

-

-

Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be quantified using specific ELISA kits according to the manufacturer's protocols.

-

-

Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assays

This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vitro Antimicrobial Assays

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features provide a compelling rationale for its investigation as a potential therapeutic agent. The proposed research areas in anti-inflammatory, anticancer, and antimicrobial drug discovery are supported by a substantial body of literature on related compounds. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating the biological activity of this compound and its derivatives. Further exploration of this scaffold could lead to the identification of novel lead compounds with significant therapeutic potential.

References

- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Theoretical Exploration of 2-Phenoxynicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of 2-phenoxynicotinic acid, a compound of interest in medicinal chemistry. In the absence of extensive dedicated theoretical studies on this specific molecule, this guide presents a comprehensive framework based on established computational methodologies applied to closely related analogues, such as 2-(methylthio)nicotinic acid and other substituted nicotinic acids. The principles and expected outcomes detailed herein provide a robust foundation for understanding the structural, vibrational, and electronic properties of this compound.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique structural architecture combining a pyridine carboxylic acid moiety with a phenoxy group. This combination imparts specific electronic and conformational properties that are crucial for its biological activity and potential applications in drug design. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating the three-dimensional geometry, vibrational modes, and electronic characteristics of such molecules at the atomic level. This guide outlines the standard computational protocols and expected findings from such theoretical investigations.

Computational Methodology

The theoretical analysis of this compound's molecular structure is typically performed using quantum chemical calculations. The following section details a standard and effective experimental protocol based on methods reported for analogous compounds.[1]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.

-

Procedure:

-

An initial structure of this compound is built using a molecular modeling program.

-